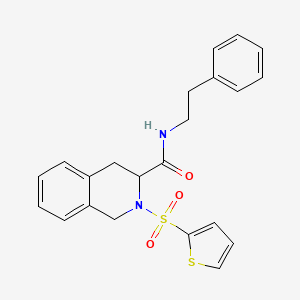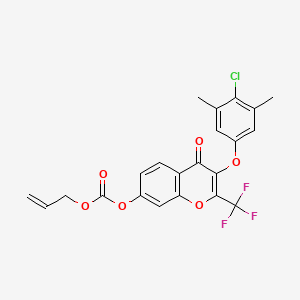![molecular formula C21H21ClN4O3 B15028230 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B15028230.png)
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(morpholin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(morpholin-4-yl)propanamide is a complex organic compound that features a phthalazinone core, a chlorophenyl group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(morpholin-4-yl)propanamide typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where the phthalazinone derivative reacts with morpholine under basic conditions.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through amidation reactions using appropriate carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the interactions of phthalazinone derivatives with biological targets such as enzymes and receptors.
Pharmacology: It can be used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(morpholin-4-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phthalazinone core may interact with enzyme active sites, while the chlorophenyl group and morpholine ring may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as phthalazinone-based inhibitors of phosphodiesterase enzymes.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups, such as chlorophenyl-based nonsteroidal anti-inflammatory drugs (NSAIDs).
Morpholine Derivatives: Compounds with morpholine rings, such as morpholine-based antifungal agents.
Uniqueness
3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(morpholin-4-yl)propanamide is unique due to the combination of its structural features, which may confer distinct biological activities and pharmacological properties. The presence of the phthalazinone core, chlorophenyl group, and morpholine ring in a single molecule allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
特性
分子式 |
C21H21ClN4O3 |
|---|---|
分子量 |
412.9 g/mol |
IUPAC名 |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C21H21ClN4O3/c22-16-7-5-15(6-8-16)20-17-3-1-2-4-18(17)21(28)26(24-20)10-9-19(27)23-25-11-13-29-14-12-25/h1-8H,9-14H2,(H,23,27) |
InChIキー |
JAVRMLYLHLLDHK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2-(octylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15028164.png)
![ethyl (1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B15028180.png)
![ethyl 4-{5-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15028186.png)
![3-[1,3-dioxo-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B15028194.png)
![2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028199.png)


![methyl (2Z)-3-(furan-2-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoate](/img/structure/B15028224.png)
![methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B15028228.png)
![methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B15028238.png)
![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15028251.png)

![ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028270.png)
![{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B15028283.png)
